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Compound of Interest

Compound Name: Lasiokaurinin

Cat. No.: B15596705 Get Quote

An In-depth Analysis of Lasiokaurinin Derivatives and Their Therapeutic Potential

Lasiokaurinin, a naturally occurring ent-kaurane diterpenoid, has garnered significant

attention in the scientific community for its diverse and potent biological activities. This guide

provides a comprehensive comparison of the structure-activity relationships (SAR) of various

Lasiokaurinin derivatives, with a focus on their anticancer and antimicrobial properties. The

information presented herein is intended for researchers, scientists, and drug development

professionals engaged in the exploration of novel therapeutic agents.

Comparative Analysis of Biological Activities
The therapeutic efficacy of Lasiokaurinin and its analogs is intrinsically linked to their chemical

structures. Modifications to the core Lasiokaurinin scaffold have been shown to significantly

influence their cytotoxic and antimicrobial potencies. The following tables summarize the

quantitative data from key studies, offering a clear comparison of the performance of different

derivatives.

Cytotoxic Activity of Lasiokaurinin Derivatives
The antiproliferative effects of Lasiokaurinin and its synthetic derivatives have been evaluated

against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a

measure of the potency of a substance in inhibiting a specific biological or biochemical

function, are presented in Table 1.
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Table 1: Cytotoxicity (IC50, μM) of Lasiokaurinin and its Derivatives against Human Cancer

Cell Lines.[1]

Compound MGC-803 (Gastric Cancer)
CaEs-17 (Esophageal
Cancer)

Lasiokaurinin (Parent

Compound)
> 40 > 40

Derivative 10 0.47 0.20

Derivative 16 1.89 1.05

Oridonin (Reference) 2.65 1.88

Lower IC50 values indicate greater cytotoxic activity.

Preliminary SAR studies indicate that modifications at specific positions of the Lasiokaurinin
molecule can dramatically enhance its anticancer activity. For instance, the introduction of

certain functional groups led to derivative 10 exhibiting the most potent cytotoxicity, with IC50

values of 0.47 μM and 0.20 μM against MGC-803 and CaEs-17 cells, respectively[1]. This

highlights the crucial role of specific structural features in conferring the observed biological

activity.

Antimicrobial Activity of Lasiokaurinin Derivatives
In addition to their anticancer properties, Lasiokaurinin derivatives have demonstrated notable

antimicrobial activity. The minimum inhibitory concentration (MIC), the lowest concentration of

an antimicrobial drug that inhibits the visible growth of a microorganism, was determined for a

series of compounds against Gram-positive bacteria.

Table 2: Antimicrobial Activity (MIC, μg/mL) of Lasiokaurinin and its Derivatives.[1]
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Compound
Staphylococcus aureus (S.
aureus)

Bacillus subtilis (B.
subtilis)

Lasiokaurinin (Parent

Compound)
> 128 > 128

Derivative 16 2.0 1.0

Oridonin (Reference) 64 32

Lower MIC values indicate greater antimicrobial activity.

Among the tested compounds, derivative 16 displayed the most promising antimicrobial activity,

with MIC values of 2.0 μg/mL against S. aureus and 1.0 μg/mL against B. subtilis[1]. These

findings suggest that specific structural modifications can selectively enhance the antimicrobial

properties of the Lasiokaurinin scaffold.

Mechanistic Insights and Signaling Pathways
The anticancer effects of Lasiokaurinin and its derivatives are attributed to their ability to

modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Studies on the parent compound, Lasiokaurin, have revealed its capacity to inhibit the

PI3K/Akt/mTOR and STAT3 signaling pathways in triple-negative breast cancer cells[2].

Furthermore, a potent derivative, compound 10, has been shown to induce apoptosis through a

mitochondria-related pathway and cause cell cycle arrest at the S phase[1].

The following diagram illustrates a generalized workflow for the structure-activity relationship

studies of Lasiokaurinin, from the initial design and synthesis of derivatives to their

comprehensive biological evaluation and mechanistic elucidation.
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Lasiokaurinin SAR Study Workflow
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Caption: Workflow for Lasiokaurinin SAR studies.
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Experimental Protocols
To ensure the reproducibility and validity of the experimental findings, detailed methodologies

for the key assays are provided below.

MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

assay, a colorimetric method used to assess cell viability.

Materials:

Human cancer cell lines (e.g., MGC-803, CaEs-17)

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

Lasiokaurinin derivatives (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10^4 cells/mL in 100 μL of

culture medium per well. Incubate the plates at 37°C in a humidified atmosphere with 5%

CO2 for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the Lasiokaurinin derivatives in the culture

medium. After the 24-hour incubation, replace the medium in each well with 100 μL of the

medium containing the test compounds at various concentrations. Include a vehicle control

(DMSO) and a blank control (medium only).

Incubation: Incubate the plates for an additional 48 hours at 37°C and 5% CO2.
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MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL) to each well

and incubate for another 4 hours.

Formazan Solubilization: Carefully remove the supernatant and add 150 μL of DMSO to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value

is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of antimicrobial

agents.

Materials:

Bacterial strains (S. aureus, B. subtilis)

Mueller-Hinton broth (MHB)

Lasiokaurinin derivatives (dissolved in DMSO)

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

Compound Dilution: Prepare a serial two-fold dilution of the Lasiokaurinin derivatives in

MHB in a 96-well plate. The final volume in each well should be 50 μL.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard (approximately 1.5 × 10^8 CFU/mL). Dilute this suspension in MHB to achieve a

final concentration of 5 × 10^5 CFU/mL in each well.
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Inoculation: Add 50 μL of the diluted bacterial suspension to each well, bringing the total

volume to 100 μL. Include a growth control (inoculated broth without compound) and a

sterility control (uninoculated broth).

Incubation: Incubate the plates at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound at

which no visible bacterial growth is observed.

Conclusion and Future Perspectives
The structure-activity relationship studies of Lasiokaurinin have revealed that strategic

chemical modifications can significantly enhance its therapeutic potential, particularly in the

realms of anticancer and antimicrobial applications. The data presented in this guide

underscore the importance of specific functional groups and their positions on the

Lasiokaurinin scaffold in dictating biological activity. Future research should focus on

expanding the library of Lasiokaurinin derivatives and exploring a broader range of biological

activities, including anti-inflammatory and antiviral effects. Further mechanistic studies are also

warranted to fully elucidate the molecular targets and signaling pathways modulated by these

promising compounds, paving the way for the development of novel and effective therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15596705#lasiokaurinin-structure-activity-
relationship-sar-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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